Quarfloxacin

Catalog No.
S15384087
CAS No.
M.F
C35H33FN6O3
M. Wt
604.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quarfloxacin

Product Name

Quarfloxacin

IUPAC Name

15-fluoro-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-18-oxo-14-(3-pyrazin-2-ylpyrrolidin-1-yl)-12-oxa-1-azapentacyclo[11.7.1.02,11.04,9.017,21]henicosa-2,4,6,8,10,13(21),14,16,19-nonaene-19-carboxamide

Molecular Formula

C35H33FN6O3

Molecular Weight

604.7 g/mol

InChI

InChI=1S/C35H33FN6O3/c1-40-13-4-7-24(40)8-10-39-35(44)26-20-42-29-15-21-5-2-3-6-22(21)16-30(29)45-34-31(42)25(33(26)43)17-27(36)32(34)41-14-9-23(19-41)28-18-37-11-12-38-28/h2-3,5-6,11-12,15-18,20,23-24H,4,7-10,13-14,19H2,1H3,(H,39,44)

InChI Key

WOQIDNWTQOYDLF-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1CCNC(=O)C2=CN3C4=CC5=CC=CC=C5C=C4OC6=C3C(=CC(=C6N7CCC(C7)C8=NC=CN=C8)F)C2=O

Quarfloxacin, also known as CX-3543, is a novel compound that belongs to the class of G-quadruplex-targeting drugs. Initially developed as an anticancer agent, Quarfloxacin has gained attention for its ability to interact with specific DNA structures known as G-quadruplexes, which are involved in regulating gene expression. Its primary mechanism of action involves the displacement of nucleolin from these quadruplexes, leading to inhibition of ribosomal RNA synthesis and subsequent apoptotic cell death in cancer cells .

That derive from fluoroquinolone structures. The initial design was based on optimizing a lead compound with dual topoisomerase II and G-quadruplex interactions. Key steps in its synthesis include:

  • Starting Material Modification: The synthesis begins with modifications to fluoroquinolone derivatives.
  • Optimization for G-quadruplex Binding: Structural adjustments are made to enhance binding affinity for G-quadruplexes.
  • Purification and Characterization: The final product is purified and characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its identity and purity .

Quarfloxacin has demonstrated significant biological activity against various cancer cell lines by inducing apoptosis through its mechanism of action. In particular:

  • Anticancer Effects: The compound has been shown to inhibit c-MYC mRNA expression, a critical regulator of cell growth and proliferation .
  • Antimalarial Activity: Recent studies have revealed that Quarfloxacin also exhibits potent activity against Plasmodium falciparum, the parasite responsible for malaria. It acts by binding to G-quadruplex sequences in the parasite's DNA, leading to transcriptional dysregulation and cell death .

Quarfloxacin has several potential applications:

  • Cancer Treatment: Due to its ability to inhibit ribosomal RNA synthesis and induce apoptosis, it is being investigated as a treatment for various cancers.
  • Antimalarial Drug Development: Its effectiveness against Plasmodium falciparum suggests potential use in treating malaria, especially in cases where resistance to current therapies is prevalent .
  • Research Tool: Quarfloxacin serves as a valuable tool in molecular biology research for studying G-quadruplex structures and their role in gene regulation.

Interaction studies have revealed that Quarfloxacin not only binds to G-quadruplexes but also influences cellular pathways involved in DNA damage response. Notably:

  • Mechanisms of Action: It has been shown that Quarfloxacin induces DNA damage through its interaction with quadruplex-forming sequences, although it does so less aggressively than some related compounds like CX-5461 .
  • Synthetic Lethality: Research indicates that Quarfloxacin may work synergistically with other agents targeting DNA repair pathways, particularly in cancer cells deficient in BRCA1/2 genes .

Quarfloxacin shares structural similarities with several other compounds known for their interactions with G-quadruplexes or topoisomerases. A comparison highlights its unique properties:

CompoundMechanism of ActionPrimary UseUnique Features
QuarfloxacinDisplaces nucleolin from G-quadruplexesCancer treatment; AntimalarialSelective for non-template G4s
CX-5461 (Pidnarulex)Targets RNA Polymerase ICancer treatmentMore potent DNA damaging agent than Quarfloxacin
CX-3543Similar mechanism as QuarfloxacinCancer treatmentEarlier version before optimization
A-62176Topoisomerase II poisonAnticancerBroad spectrum topoisomerase activity

Quarfloxacin stands out due to its dual functionality as both an anticancer agent and an antimalarial drug, making it a versatile candidate for further research and clinical application .

Disruption of Nucleolin-ribosomal Deoxyribonucleic Acid G-Quadruplex Complexes

Quarfloxacin exerts its primary anticancer mechanism through the selective disruption of nucleolin-ribosomal deoxyribonucleic acid G-quadruplex complexes within the nucleolus [3] [6]. G-quadruplexes are four-stranded helical deoxyribonucleic acid structures formed by guanine-rich sequences, which are stabilized by the presence of cations, particularly potassium, and play crucial roles in regulating gene expression [7] [8].

Nucleolin, a multifunctional phosphoprotein, serves as the major nucleolar protein in exponentially growing eukaryotic cells [9] [10]. This protein exhibits a unique tripartite structure consisting of an amino-terminal domain containing acidic stretches interspersed with basic segments, a central domain with four ribonucleic acid recognition motifs, and a carboxyl-terminal glycine-rich region [11] [12]. The nucleolin protein demonstrates high affinity and selectivity for G-quadruplex deoxyribonucleic acid structures, particularly those found in ribosomal deoxyribonucleic acid templates [12] [13].

Research has demonstrated that Quarfloxacin binds specifically and with high affinity to ribosomal deoxyribonucleic acid G-quadruplex structures, causing dissociation of nucleolin from these critical regulatory complexes [6] [3]. This disruption occurs through the compound's ability to bind to G-quadruplex deoxyribonucleic acid and inhibit the interaction between ribosomal deoxyribonucleic acid G-quadruplexes and nucleolin [14] [15]. The selectivity of this mechanism is evidenced by Quarfloxacin's preferential binding to the G-quadruplex conformation over other deoxyribonucleic acid structures, including single-stranded or double-stranded conformations [12].

Studies using affinity purification techniques have confirmed that nucleolin functions as a G-quadruplex-binding protein with remarkable specificity for these structures compared to other deoxyribonucleic acid conformations [12]. The binding affinity of nucleolin for G-quadruplex structures is significantly higher than for unstructured single-stranded deoxyribonucleic acid or double-stranded deoxyribonucleic acid, indicating the specificity of this protein-deoxyribonucleic acid interaction [12].

Table 2: Nucleolin Protein Functional Domains and Quarfloxacin Targeting

DomainStructureFunctionRelevance to Quarfloxacin
N-terminal domainAcidic stretches with basic segmentsChromatin interaction and DNA bindingTarget for G-quadruplex disruption
Central domain (RNA-binding)Four RNA recognition motifsRNA binding and processingInvolved in rRNA processing disruption
C-terminal domainGlycine-rich regionProtein-protein interactionsAffects nucleolar protein interactions
Nuclear localization signalBipartite NLS motifsNuclear targetingInfluences nucleolar localization
Phosphorylation sitesMultiple serine/threonine sitesActivity regulationModulates therapeutic response

Transcriptional Inhibition of ribosomal Ribonucleic Acid Synthesis and Ribosomal Biogenesis

Following the disruption of nucleolin-ribosomal deoxyribonucleic acid G-quadruplex complexes, Quarfloxacin effectively inhibits ribosomal ribonucleic acid synthesis and disrupts ribosomal biogenesis [3] [6]. This inhibition represents a direct assault on one of the most fundamental processes required for cancer cell proliferation and survival [16] [17].

Ribosomal ribonucleic acid synthesis is catalyzed by ribonucleic acid polymerase I, which transcribes ribosomal deoxyribonucleic acid genes to produce the large ribosomal ribonucleic acid precursor transcript [6] [18]. This process is highly upregulated in cancer cells, which require enhanced protein synthesis to support their rapid proliferation [16] [17]. Studies have demonstrated that Quarfloxacin selectively inhibits ribonucleic acid polymerase I-mediated transcription without significantly affecting ribonucleic acid polymerase II or ribonucleic acid polymerase III activities [6] [3].

The mechanism of transcriptional inhibition involves Quarfloxacin's ability to disrupt the elongation phase of ribosomal ribonucleic acid transcription [15]. Research has shown that the compound does not affect the initial formation of pre-initiation complexes at ribosomal deoxyribonucleic acid promoters but instead blocks elongation by preventing the proper interaction between nucleolin and G-quadruplex structures that are essential for maintaining transcriptional activity [6] [3].

Experimental evidence from multiple cancer cell lines demonstrates that Quarfloxacin treatment results in rapid and significant reductions in ribosomal ribonucleic acid precursor transcript levels [19] [20]. Studies using quantitative polymerase chain reaction analysis have shown that Quarfloxacin can reduce ribosomal ribonucleic acid precursor transcripts by 97-98% within 15 minutes of treatment [19] [21]. This rapid inhibition occurs specifically for ribosomal ribonucleic acid transcription, with minimal effects on other ribonucleic acid species [6] [3].

The selectivity of Quarfloxacin for ribosomal ribonucleic acid synthesis over other transcriptional processes represents a significant advantage in cancer therapy [6] [3]. This selectivity arises from the unique dependence of ribosomal ribonucleic acid transcription on nucleolin-G-quadruplex interactions, which are not required for most ribonucleic acid polymerase II-mediated transcription [6]. Furthermore, cancer cells exhibit heightened sensitivity to ribosomal biogenesis inhibition compared to normal cells due to their increased reliance on protein synthesis for rapid proliferation [16] [17].

Mechanistic studies have revealed that Quarfloxacin treatment leads to nucleolin mislocalization from the nucleoli to the nucleoplasm, effectively disrupting the normal compartmentalization required for efficient ribosomal biogenesis [14] [3]. This mislocalization occurs at concentrations as low as 10 micromolar in lung adenocarcinoma cell lines and represents an early cellular response to Quarfloxacin treatment [14].

Table 3: Quarfloxacin Effects on Cancer Cell Lines

Cancer Cell LineIC50 ValueTreatment DurationObserved Effects
Neuroblastoma cellsNanomolar rangeNot specifiedGrowth inhibition, reduced MycN expression
A549 (lung adenocarcinoma)10 μM (nucleolin mislocalization)Single treatmentNucleolin mislocalization, apoptosis
HL-60 (acute myeloid leukemia)5 μM (apoptosis induction)Single treatmentApoptosis induction
T. brucei (parasitic)155 nMIC50 for proliferationRapid transcriptional inhibition
P. falciparum (parasitic)Nanomolar potencyFast rates of killTranscriptional dysregulation

Induction of p53-Independent Apoptotic Pathways

Quarfloxacin demonstrates the remarkable ability to induce apoptotic cell death through pathways that do not require functional p53 tumor suppressor protein [3] [22]. This characteristic is particularly significant in cancer therapy, as many cancer cells harbor p53 mutations that render them resistant to conventional apoptotic stimuli [23] [24].

The induction of p53-independent apoptosis by Quarfloxacin occurs through multiple interconnected mechanisms that stem from the disruption of ribosomal biogenesis [3] [15]. When ribosomal ribonucleic acid synthesis is inhibited, cancer cells experience ribosomal stress, which triggers alternative apoptotic pathways that bypass the need for functional p53 [15] [18].

Research has demonstrated that Quarfloxacin treatment leads to the activation of nucleolar surveillance pathways that can induce apoptosis independent of p53 status [22] [25]. These pathways involve the disruption of nucleolar integrity and the subsequent activation of stress response mechanisms that ultimately converge on apoptotic machinery [25] [24]. The nucleolus serves as a cellular stress sensor, and its disruption by Quarfloxacin automatically triggers pro-apoptotic signals regardless of p53 functionality [25].

Studies have shown that Quarfloxacin-induced apoptosis involves the activation of ribosomal protein-mediated stress responses [18] [15]. When ribosomal biogenesis is disrupted, free ribosomal proteins accumulate and can interact with various cellular regulators to promote apoptosis [18]. This mechanism provides an alternative route to cell death that circumvents the p53-dependent apoptotic machinery commonly compromised in cancer cells [18] [23].

The p53-independent nature of Quarfloxacin-induced apoptosis has been confirmed in multiple cancer cell lines with varying p53 status [22] [6]. Neuroblastoma studies have demonstrated that Quarfloxacin effectively induces cell death and cell cycle arrest in both p53 wild-type and p53-mutant cell lines, indicating that the compound's therapeutic efficacy is not dependent on functional p53 [22]. Similarly, research in other cancer models has shown consistent apoptotic responses regardless of p53 mutations [6] [15].

The molecular mechanisms underlying p53-independent apoptosis involve the activation of ribotoxic stress pathways [24] [23]. Recent research has identified that deoxyribonucleic acid damage-induced translation inhibition can trigger p53-independent apoptosis through ribosome stalling and subsequent activation of stress signaling cascades [24]. Quarfloxacin's disruption of ribosomal biogenesis may activate similar pathways, leading to translation inhibition and ribotoxic stress that ultimately results in apoptotic cell death [24] [23].

Furthermore, Quarfloxacin treatment has been shown to induce deoxyribonucleic acid damage in cancer cells, which can contribute to p53-independent apoptotic responses [15] [26]. The compound's ability to stabilize G-quadruplex structures throughout the genome can interfere with deoxyribonucleic acid replication and repair processes, leading to replication stress and subsequent activation of alternative cell death pathways [15] [27].

The therapeutic implications of p53-independent apoptosis induction are substantial, as this mechanism allows Quarfloxacin to remain effective against cancer cells that have developed resistance to conventional therapies through p53 mutations [22] [6]. This characteristic positions Quarfloxacin as a valuable therapeutic agent for treating cancers with compromised p53 function, which represent a significant proportion of human malignancies [23] [22].

Clinical studies have provided evidence supporting the therapeutic potential of Quarfloxacin's p53-independent mechanisms [28] [4]. Phase I and Phase II clinical trials have demonstrated that Quarfloxacin can induce clinical responses in patients with various cancer types, including those with known p53 mutations [28] [4]. The compound has shown biological activity against carcinoid and neuroendocrine tumors, chronic lymphocytic leukemia, and solid tumors, with responses observed independent of p53 status [4] [29].

The biophysical characterization of Quarfloxacin-G-quadruplex interactions reveals sophisticated binding mechanisms that distinguish this compound from other G-quadruplex ligands. Comprehensive binding affinity studies demonstrate that Quarfloxacin exhibits higher selectivity than traditional G-quadruplex ligands such as tetramethylpyridine porphyrin tetra-tosylate for all-parallel G-quadruplex structures [1]. However, recent systematic affinity ranking studies indicate that Quarfloxacin exhibits relatively weak binding affinity compared to more potent G-quadruplex ligands such as phenanthroline dicarboxamide derivatives [4].

The thermodynamic profile of Quarfloxacin binding to G-quadruplex structures is characterized by an entropically driven process, which contrasts with many other G-quadruplex ligands that exhibit enthalpically driven binding [5] [6]. This thermodynamic signature suggests that binding involves significant conformational changes and possibly solvent reorganization around the binding interface. The binding stoichiometry analysis reveals that Quarfloxacin forms primarily 1:1 complexes with parallel G-quadruplex structures, although higher-order complexes may form under specific conditions [5] [6].

Circular dichroism spectroscopy studies demonstrate that Quarfloxacin binding induces characteristic changes in the G-quadruplex circular dichroism spectrum, particularly in the positive ellipticity region around 260-270 nanometers, which is diagnostic of parallel G-quadruplex topology stabilization [5]. The compound exhibits slow exchange kinetics in nuclear magnetic resonance spectroscopy experiments, indicating relatively stable complex formation with residence times that allow for detailed structural characterization [7].

The molecular mechanism of Quarfloxacin-G-quadruplex interaction involves end-stacking of the planar aromatic system onto the terminal G-quartet, similar to other G-quadruplex ligands [1] [8]. However, the specific groove-binding arms of Quarfloxacin provide additional selectivity by interacting with the G-quadruplex grooves in a topology-dependent manner. This dual binding mode contributes to the compound's ability to discriminate between parallel and non-parallel G-quadruplex structures.

Comparative Analysis of ribosomal DNA versus Promoter G4 Targeting

Quarfloxacin demonstrates distinct binding preferences and biological consequences when targeting ribosomal DNA G-quadruplexes compared to promoter G-quadruplexes. The primary mechanism of action involves displacement of nucleolin from G-quadruplexes located on the non-template strand of ribosomal DNA, which represents a unique and highly specific targeting mechanism [2] [3] [8]. This displacement causes rapid redistribution of nucleolin from nucleoli to the nucleoplasm, resulting in inhibition of ribosomal RNA synthesis and subsequent apoptotic cell death in cancer cells.

The ribosomal DNA targeting mechanism involves preferential concentration of Quarfloxacin in the nucleolus, where it interacts with G-quadruplex structures formed in the ribosomal RNA gene clusters [1] [8]. The binding affinity for ribosomal DNA G-quadruplexes appears to be particularly high due to the abundance of all-parallel G-quadruplex structures in these regions and the specific recognition by nucleolin. The displacement of nucleolin represents a novel mechanism that differs from direct transcriptional inhibition observed with other G-quadruplex ligands.

In contrast, Quarfloxacin targeting of promoter G-quadruplexes, including those in MYC, VEGF, and other oncogene promoters, involves different molecular mechanisms and binding characteristics [1] [3]. While the compound maintains selectivity for all-parallel structures in promoter regions, the biological consequences involve direct transcriptional regulation rather than protein displacement. The binding to promoter G-quadruplexes can either activate or repress transcription depending on the specific genomic context and the presence of competing transcription factors.

The comparative binding studies reveal that Quarfloxacin exhibits higher affinity for ribosomal DNA G-quadruplexes compared to most promoter G-quadruplexes, which may explain the predominant nucleolar effects observed in cellular studies [3] [8]. However, the compound retains significant activity against MYC promoter G-quadruplexes, as evidenced by the inhibition of MYC messenger RNA expression in treated cells [2] [3].

The structural basis for differential targeting involves the specific sequence context and loop composition of G-quadruplexes in different genomic regions. Ribosomal DNA G-quadruplexes typically contain shorter loops and more stable all-parallel conformations, which provide optimal binding surfaces for Quarfloxacin. Promoter G-quadruplexes may contain longer loops or alternative topologies that reduce binding affinity but still allow for functionally relevant interactions.

Impact on Chromatin Architecture and Epigenetic Regulation

The interaction of Quarfloxacin with G-quadruplex structures produces significant effects on chromatin architecture and epigenetic regulation that extend beyond direct transcriptional modulation. G-quadruplex stabilization by small molecule ligands has been demonstrated to cause altered chromatin accessibility dependent on the targeting specificity of the molecule [9]. The stabilization of G-quadruplex structures can induce global or specific changes in chromatin accessibility and the transcriptome depending on the targeting characteristics of the ligand.

Quarfloxacin treatment results in substantial changes in chromatin structure through its effects on nucleosome positioning and histone modifications. G-quadruplex structures are known to influence nucleosome positioning, with stable G-quadruplexes showing negative correlation with nucleosome density [10]. The compound's ability to stabilize G-quadruplexes in specific genomic regions can therefore alter local chromatin organization and accessibility to transcriptional machinery.

The epigenetic effects of Quarfloxacin involve modulation of histone modifications through both direct and indirect mechanisms. The displacement of nucleolin from ribosomal DNA G-quadruplexes affects the protein's role in chromatin organization and gene regulation [11]. Nucleolin is known to interact with various chromatin remodeling complexes and histone-modifying enzymes, so its redistribution from nucleoli to nucleoplasm can have wide-ranging effects on global chromatin structure.

The compound's impact on DNA topology and supercoiling represents another important aspect of its chromatin effects. G-quadruplex formation and stabilization can relieve local DNA supercoiling and create topological domains that influence the accessibility of regulatory elements [12]. This topological relief can facilitate the binding of transcription factors to previously inaccessible sites or conversely restrict access to regulatory sequences.

Quarfloxacin treatment has been shown to induce changes in three-dimensional chromatin organization, including disruption of topologically associated domain boundaries in some contexts [12]. These effects on higher-order chromatin structure can have long-range consequences for gene expression patterns and cellular phenotypes that persist beyond the immediate transcriptional effects of G-quadruplex stabilization.

XLogP3

5.1

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

604.25981710 g/mol

Monoisotopic Mass

604.25981710 g/mol

Heavy Atom Count

45

Dates

Last modified: 08-11-2024

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